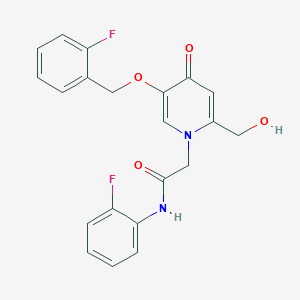

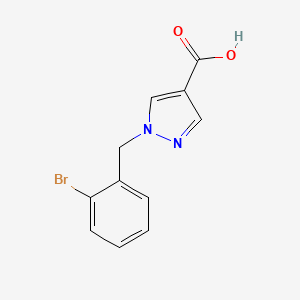

2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The synthesis and investigation of such compounds can lead to potential applications in various therapeutic areas.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multistep reactions starting from basic chemical precursors. For example, a series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized using citrazinic acid as a starting material. Key steps included condensation reactions, cyclization, and amination processes to produce the target compounds with potential antimicrobial activities (Hossan et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. X-ray crystallography and other spectroscopic methods (e.g., NMR, IR) are commonly used to determine the structure and conformation of these compounds. For instance, the crystal structures of certain acetamides revealed a folded conformation about the methylene C atom of the thioacetamide bridge, which is important for understanding their chemical behavior and interaction with biological targets (Subasri et al., 2016).

Scientific Research Applications

Synthesis Routes and Derivatives

- A study by Brown and Waring (1977) described a general route to synthesize 2-(pyrimidin-2?-yl)acetic acids and their derivatives, including 2-(4?-hydroxy-6?-phenylpyrimidin-2?-yl)acetamide and related compounds (Brown & Waring, 1977).

Biological Activities

- Antimicrobial and Antituberculosis Activity : Soni and Patel (2017) synthesized isoniazid clubbed pyrimidine derivatives showing promising antimicrobial and antituberculosis activities (Soni & Patel, 2017).

- Antitumor Activity : Hafez and El-Gazzar (2017) reported the synthesis of novel thieno[3,2-d]pyrimidine derivatives demonstrating potent anticancer activity on various human cancer cell lines (Hafez & El-Gazzar, 2017).

- Chemokine Receptor Antagonist : Tonn et al. (2009) discussed the pharmacokinetics of a pyrimidine derivative, AMG 487, as a chemokine (C-X-C motif) receptor 3 antagonist (Tonn et al., 2009).

Structural and Synthetic Studies

- Molecular Structures and Reactions : Rahmouni et al. (2014) explored the synthesis of isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, demonstrating diverse molecular structures and reactions (Rahmouni et al., 2014).

- Synthesis of Novel Derivatives : Youssef et al. (2011) focused on synthesizing new heterocyclic systems, including thiazolo[3,2-a]pyrimido[4,5-d]oxazin derivatives, revealing various biological activities (Youssef et al., 2011).

properties

IUPAC Name |

2-(4-ethyl-6-oxo-2-pyridin-4-ylpyrimidin-1-yl)-N-(3-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-3-15-12-19(26)24(20(23-15)14-7-9-21-10-8-14)13-18(25)22-16-5-4-6-17(11-16)27-2/h4-12H,3,13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEBFSUDPBVWOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC(=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethyl-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(furan-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2489007.png)

![(1R,2R)-2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2489012.png)

![Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2489013.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2489015.png)

![2-Cyclopropyl-5-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2489018.png)

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2489021.png)

![2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride](/img/structure/B2489025.png)